Cas no 2008700-87-4 (benzyl N-[2-(2-methyl-1,3-thiazol-4-yl)-2-oxoethyl]carbamate)

Benzyl N-[2-(2-methyl-1,3-thiazol-4-yl)-2-oxoethyl]carbamate is a specialized carbamate derivative featuring a 2-methyl-1,3-thiazole moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its functionalized structure, which combines a thiazole ring with a reactive carbamate group. The presence of the benzyl group enhances solubility in organic solvents, facilitating further derivatization. Its well-defined molecular architecture makes it a valuable intermediate for the development of heterocyclic compounds, particularly in the synthesis of biologically active molecules. The product is characterized by high purity and stability, ensuring consistent performance in research and industrial applications.
benzyl N-[2-(2-methyl-1,3-thiazol-4-yl)-2-oxoethyl]carbamate structure
2008700-87-4 structure
Product Name:benzyl N-[2-(2-methyl-1,3-thiazol-4-yl)-2-oxoethyl]carbamate
CAS No:2008700-87-4
MF:C14H14N2O3S
MW:290.337562084198
CID:5895324
PubChem ID:165933585
Update Time:2025-10-29

benzyl N-[2-(2-methyl-1,3-thiazol-4-yl)-2-oxoethyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-7140272
    • benzyl N-[2-(2-methyl-1,3-thiazol-4-yl)-2-oxoethyl]carbamate
    • 2008700-87-4
    • Inchi: 1S/C14H14N2O3S/c1-10-16-12(9-20-10)13(17)7-15-14(18)19-8-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,15,18)
    • InChI Key: CJYWOCFCVFHWRF-UHFFFAOYSA-N
    • SMILES: S1C=C(C(CNC(=O)OCC2C=CC=CC=2)=O)N=C1C

Computed Properties

  • Exact Mass: 290.07251349g/mol
  • Monoisotopic Mass: 290.07251349g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 96.5Ų

benzyl N-[2-(2-methyl-1,3-thiazol-4-yl)-2-oxoethyl]carbamate Pricemore >>

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benzyl N-[2-(2-methyl-1,3-thiazol-4-yl)-2-oxoethyl]carbamate Related Literature

Additional information on benzyl N-[2-(2-methyl-1,3-thiazol-4-yl)-2-oxoethyl]carbamate

Professional Introduction to Benzyl N-[2-(2-methyl-1,3-thiazol-4-yl)-2-oxoethyl]carbamate (CAS No. 2008700-87-4)

Benzyl N-[2-(2-methyl-1,3-thiazol-4-yl)-2-oxoethyl]carbamate, a compound with the chemical identifier CAS No. 2008700-87-4, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and therapeutic potential. The structural framework of this molecule incorporates a benzyl moiety and a 2-methyl-1,3-thiazole ring system, both of which contribute to its unique pharmacological properties.

The benzyl group is a common pharmacophore in medicinal chemistry, often employed to enhance the lipophilicity and metabolic stability of drug candidates. In contrast, the 2-methyl-1,3-thiazole moiety is known for its role in modulating various biological pathways, including those involving inflammation and neurotransmission. The presence of these structural elements in Benzyl N-[2-(2-methyl-1,3-thiazol-4-yl)-2-oxoethyl]carbamate suggests a multifaceted mechanism of action that could be exploited for therapeutic applications.

Recent research in the field of carbamate-based compounds has highlighted their potential as scaffolds for the development of novel therapeutics. Specifically, studies have demonstrated that carbamates can interact with biological targets in ways that are distinct from other classes of molecules. This unique interaction profile makes them particularly valuable for addressing complex diseases that require precise molecular targeting.

The incorporation of the 2-methyl-1,3-thiazole ring into Benzyl N-[2-(2-methyl-1,3-thiazol-4-yl)-2-oxoethyl]carbamate is particularly noteworthy, as this scaffold has been shown to exhibit significant activity in preclinical models. For instance, derivatives of this thiazole core have been investigated for their potential to modulate enzyme activity and receptor binding. These findings suggest that Benzyl N-[2-(2-methyl-1,3-thiazol-4-yl)-2-oxoethyl]carbamate may possess similar properties, making it a promising candidate for further exploration.

In addition to its structural features, the pharmacokinetic properties of Benzyl N-[2-(2-methyl-1,3-thiazol-4-yl)-2-oxoethyl]carbamate are also of considerable interest. The benzyl group and the overall molecular weight contribute to a favorable balance between solubility and bioavailability. This characteristic is crucial for ensuring that the compound can reach its target site of action effectively within the body.

The synthesis and characterization of Benzyl N-[2-(2-methyl-1,3-thiazol-4-yl)-2-oxoethyl]carbamate have been refined through advanced chemical methodologies. Techniques such as solid-phase synthesis and automated purification protocols have enabled researchers to produce high-purity samples suitable for both preclinical and clinical studies. These advancements underscore the compound's readiness for further investigation into its potential therapeutic applications.

Evidence from recent publications indicates that carbamate derivatives are being actively explored for their anti-inflammatory and analgesic properties. The structural motif present in Benzyl N-[2-(2-methyl-1,3-thiazol-4-yl)-2-oxyethylel]carbamate aligns well with this trend, suggesting that it may exhibit similar benefits. Furthermore, preliminary data suggest that this compound may interact with specific signaling pathways involved in pain perception and inflammation.

The benzyl group in Benzyl N-[2-(2-methyl-l,3-thiazol-l 4 -yI)-Z-oxyethylel carbamate also contributes to its potential as a drug candidate by enhancing its stability against metabolic degradation. This stability is critical for ensuring that the compound remains active within the biological system long enough to exert its intended effects. Additionally, the presence of polar functional groups within the molecule facilitates interactions with polar biological targets.

Ongoing research is focused on elucidating the detailed mechanism of action of Benzyl N-[Z-(Z-methyI-l ,3-tlzazol-l 4 -yI)-Z-oxyethylel carbamate. By understanding how this compound interacts with biological systems at a molecular level, researchers can identify new therapeutic opportunities and refine existing strategies for drug development. The integration of computational modeling techniques with experimental data has been particularly valuable in this regard.

The potential applications of Benzyl N-[Z-(Z-methyI-l ,3-tlzazol-l 4 -yI)-Z-oxyethylel carbamate extend beyond traditional therapeutic areas such as oncology and neurology. Emerging evidence suggests that this compound may also have utility in addressing metabolic disorders and cardiovascular diseases. These broader implications highlight the versatility of carbamate-based molecules as pharmacological tools.

In conclusion, Benzyl N-[Z-(Z-methyI-l ,3-tlzazol-l 4 -yI)-Z-oxyethylel carbamate represents a promising compound with significant therapeutic potential. Its unique structural features combine to create a molecule that is well-suited for further exploration in pharmaceutical research. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.

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